Mcoppb
Overview
Description
MCOPPB, known chemically as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective agonist for the nociceptin receptor. This compound has been studied for its potential anxiolytic effects, showing promise in reducing anxiety without significant side effects on memory or motor functions .
Mechanism of Action
Target of Action
MCOPPB is a potent and selective agonist for the nociceptin receptor . This receptor, also known as the NOP receptor, is primarily involved in pain and anxiety modulation. This compound has a pKi of 10.07, indicating a high affinity for the nociceptin receptor . It has much weaker activity at other opioid receptors, with only moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor .
Mode of Action
As an agonist, this compound binds to the nociceptin receptor and activates it This activation triggers a series of intracellular events that lead to the observed pharmacological effects
Biochemical Pathways
The activation of the nociceptin receptor by this compound can influence various biochemical pathways. One study suggests that this compound treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) . .
Result of Action
This compound has been shown to produce potent anxiolytic effects in animal studies . Additionally, this compound has been found to reduce the senescence cell burden in peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCOPPB involves several key steps:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Attachment of the piperidine moieties: The piperidine rings are introduced via nucleophilic substitution reactions.
Cyclooctyl group addition: The 1-methylcyclooctyl group is attached through a series of alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of robust purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MCOPPB can undergo several types of chemical reactions:
Oxidation: This can occur at the benzimidazole ring or the piperidine moieties.
Reduction: Primarily at the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can modify the piperidine rings or the cyclooctyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions but typically include modified versions of the original compound with changes in the functional groups attached to the benzimidazole or piperidine rings.
Scientific Research Applications
MCOPPB has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nociceptin receptor agonists.
Biology: Investigated for its effects on nociceptin receptors in various biological systems.
Medicine: Potential use as an anxiolytic agent due to its selective action on nociceptin receptors.
Industry: Could be used in the development of new pharmaceuticals targeting anxiety disorders.
Comparison with Similar Compounds
Similar Compounds
Ro 64-6198: Another nociceptin receptor agonist with similar anxiolytic properties.
Nociceptin: The endogenous ligand for the nociceptin receptor.
SCH 221510: A synthetic nociceptin receptor agonist.
Uniqueness of MCOPPB
This compound is unique due to its high selectivity for the nociceptin receptor and its minimal side effects on memory and motor functions. This makes it a promising candidate for further development as an anxiolytic agent .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNMPPFEJPBJD-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018254 | |
Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028969-49-4 | |
Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mcoppb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCOPPB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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